molecular formula C14H10F3N3O B2997036 6-Cyclopropyl-N-(2,3,4-trifluorophenyl)pyrimidine-4-carboxamide CAS No. 2415511-01-0

6-Cyclopropyl-N-(2,3,4-trifluorophenyl)pyrimidine-4-carboxamide

Cat. No.: B2997036
CAS No.: 2415511-01-0
M. Wt: 293.249
InChI Key: VWUKNHGHLZMUBF-UHFFFAOYSA-N
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Description

6-Cyclopropyl-N-(2,3,4-trifluorophenyl)pyrimidine-4-carboxamide is a chemical compound characterized by its unique structure, which includes a cyclopropyl group, a trifluorophenyl group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropyl-N-(2,3,4-trifluorophenyl)pyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine core. One common approach is the reaction of a suitable pyrimidine derivative with a cyclopropylamine and a trifluorophenyl derivative under specific conditions, such as the use of a strong base and a coupling reagent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-Cyclopropyl-N-(2,3,4-trifluorophenyl)pyrimidine-4-carboxamide can be used to study enzyme inhibition and protein interactions. Its trifluorophenyl group can enhance binding affinity to biological targets.

Medicine: This compound has potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 6-Cyclopropyl-N-(2,3,4-trifluorophenyl)pyrimidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The trifluorophenyl group enhances binding affinity to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 6-Cyclopropyl-N-(2,3,5-trifluorophenyl)pyrimidine-4-carboxamide

  • 6-Cyclopropyl-N-(2,4,5-trifluorophenyl)pyrimidine-4-carboxamide

  • 6-Cyclopropyl-N-(2,3,4-trifluorophenyl)pyrimidine-3-carboxamide

Uniqueness: 6-Cyclopropyl-N-(2,3,4-trifluorophenyl)pyrimidine-4-carboxamide stands out due to its specific trifluorophenyl group placement and its potential applications in various fields. Its unique structure and reactivity profile make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

6-cyclopropyl-N-(2,3,4-trifluorophenyl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3O/c15-8-3-4-9(13(17)12(8)16)20-14(21)11-5-10(7-1-2-7)18-6-19-11/h3-7H,1-2H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUKNHGHLZMUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)C(=O)NC3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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